3-Isothiocyanatobenzoic acid
Overview
Description
3-Isothiocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
3-Isothiocyanatobenzoic acid primarily targets mammalian cells, specifically interacting with potassium channels . These channels play a crucial role in maintaining the resting membrane potential and regulating cell volume .
Mode of Action
The compound interacts with its targets by blocking potassium channels . This blocking action prevents the release of neurotransmitters, thereby influencing cellular communication .
Biochemical Pathways
It’s known that the compound can react with amine compounds to form isothiocyanate esters . This reaction is often used in biological labeling and protein modification .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water, with a solubility of 1004mg/L at 25 ºC . This property could impact its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, making it a synthetic antibiotic . By blocking potassium channels and preventing the release of neurotransmitters, it can influence cellular functions and interactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility might be affected by the pH and temperature of its environment . Additionally, its antibacterial properties could be influenced by the presence of other compounds or organisms in its environment .
Biochemical Analysis
Biochemical Properties
3-Isothiocyanatobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This compound also exhibits antibacterial properties against various bacterial strains and can be used to treat neuropathic pain . The interactions of this compound with mammalian cells and its ability to block potassium channels highlight its potential as a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering ion permeability and blocking potassium channels . This disruption in ion balance can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties also suggest its potential impact on bacterial cell function, making it a valuable agent in the study of cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This inhibition is likely due to the compound’s ability to form stable interactions with the phosphate oxygen in the potassium channels, thereby preventing their normal function . Additionally, the compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at ambient temperatures, with a melting point of approximately 165°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its antibacterial properties over extended periods, making it a reliable agent for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant adverse effects . At higher doses, it can cause toxic effects, including disruption of ion balance and inhibition of essential cellular processes . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to block potassium channels suggests its involvement in pathways related to ion transport and cellular signaling . Additionally, its antibacterial properties indicate potential interactions with metabolic pathways involved in bacterial cell wall synthesis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to block potassium channels suggests that it may be actively transported to regions of high ion activity . Its distribution within cells is likely influenced by its interactions with cellular membranes and transport proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is likely directed to specific compartments or organelles through targeting signals and post-translational modifications . Its ability to block potassium channels suggests that it may be localized to regions of high ion activity, such as the plasma membrane and intracellular vesicles . This localization is essential for its role in regulating ion balance and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminobenzoic acid in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines and thiols, to form thiourea derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) and thiols (e.g., cysteine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Produced via reduction reactions.
Scientific Research Applications
3-Isothiocyanatobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Isothiocyanatobenzoic Acid: Similar structure but with the isothiocyanate group at the para position.
2-Isothiocyanatobenzoic Acid: Similar structure but with the isothiocyanate group at the ortho position.
3-Isothiocyanatotoluene: Similar structure but with a methyl group instead of a carboxylic acid group.
Uniqueness: 3-Isothiocyanatobenzoic acid is unique due to its specific positioning of the isothiocyanate group, which influences its reactivity and applications. The meta position of the isothiocyanate group relative to the carboxylic acid group provides distinct chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-isothiocyanatobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBPKOOGLKPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175580 | |
Record name | Benzoic acid, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-63-7 | |
Record name | 3-Isothiocyanatobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2131-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2131-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2131-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.